1-methyl-N-propyl-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-N-propyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of 1-methyl-3-nitropyrazole with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound. Safety measures are also implemented to handle the reactants and products safely .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-methyl-N-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-4-amine
- 4-amino-1-methylpyrazole
- 1-methyl-4-nitropyrazole
Uniqueness
1-methyl-N-propyl-1H-pyrazol-4-amine stands out due to its unique propyl group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-methyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-4-8-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
AEIHLWSHOGQWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)C |
Origin of Product |
United States |
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